ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It also contains an ethyl group and a 2-oxoacetate group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity and solubility .Scientific Research Applications
Synthesis and Crystal Structures : Ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, a compound related to ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized using a one pot three-component strategy and characterized through various spectroscopic techniques. Its crystal structure revealed stabilization through weak intermolecular hydrogen bonding interactions, forming dimers. Density Functional Theory (DFT) calculations were used to analyze the structural properties, including molecular electrostatic potential and frontier molecular orbitals, providing insights into the stability and reactivity of the compounds (Ahmed et al., 2016).
π-Hole Tetrel Bonding Interactions : A study focused on the synthesis, spectroscopic, and X-ray characterization of ethyl 2-triazolyl-2-oxoacetate derivatives. The research investigated the π-hole tetrel bonding interactions in these compounds, utilizing Hirshfeld surface analysis and DFT calculations. The study aimed to understand how substituents in the rings affect the nucleophilic/electrophilic nature of certain groups in the molecule and consequently influence the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Bioactive Potentials : In another study, ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate was examined for its bioactive potentials. The compound was isolated from mollusks, and its antioxidant and anti-inflammatory activities were evaluated through various in vitro experiments. The study highlighted the significant radical quenching potential and pro-inflammatory cyclooxygenase-2 inhibitory activity of the compound, indicating its potential in biomedical applications (Chakraborty & Joy, 2019).
Corrosion Inhibition : A novel ecological application of triazole derivatives, including ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was investigated for the corrosion inhibition of mild steel in acidic environments. The study employed electrochemical techniques to demonstrate the high inhibition performance of these compounds, revealing their potential as eco-friendly corrosion inhibitors in industrial applications (Nahlé et al., 2021).
properties
IUPAC Name |
ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDWNRRLRUAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.